Exenatide - 141758-74-9

Exenatide

Catalog Number: EVT-253403
CAS Number: 141758-74-9
Molecular Formula: C184H282N50O60S
Molecular Weight: 4187 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Exenatide, also known as exendin-4, is a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum), a venomous lizard native to the southwestern United States. [] Exenatide belongs to the incretin mimetic class of drugs and functions as a glucagon-like peptide-1 (GLP-1) receptor agonist. [, ] It exhibits a 53% sequence homology to mammalian GLP-1, making it resistant to degradation by dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates native GLP-1. [, , ] This resistance allows exenatide to have a prolonged duration of action, making it suitable for therapeutic and research applications.

Future Directions
  • Neuroprotective Applications: Further research is needed to fully elucidate the neuroprotective mechanisms of exenatide and to explore its potential therapeutic benefits in various neurological disorders, such as Alzheimer's disease, stroke, and traumatic brain injury. [, ]
  • Combination Therapies: Investigating the efficacy and safety of combining exenatide with other therapeutic agents for treating diabetes, cardiovascular disease, and other conditions may lead to improved treatment outcomes. []
  • Drug Delivery Systems: Developing novel drug delivery systems for exenatide, such as sustained-release formulations or oral delivery methods, could enhance patient compliance and potentially reduce side effects. [, , ]

Glucagon-like peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is an incretin hormone naturally produced in the body. It plays a crucial role in glucose homeostasis by enhancing glucose-dependent insulin secretion, regulating glucagon release, and slowing gastric emptying. GLP-1 also promotes satiety and has been linked to β-cell proliferation and survival. [, , , , ]

Relevance: GLP-1 is the parent compound of Exenatide. Exenatide is a synthetic analog of GLP-1, designed to be resistant to degradation and possess a longer half-life than naturally occurring GLP-1. Both compounds act as GLP-1 receptor agonists, exhibiting similar but not identical pharmacological profiles. [, , , , ]

Exendin-4

Compound Description: Exendin-4 is a naturally occurring 39-amino acid peptide found in the saliva of the Gila monster (Heloderma suspectum). It exhibits significant structural homology to GLP-1 and acts as a potent GLP-1 receptor agonist. []

Relevance: Exenatide is the synthetic form of exendin-4. Both compounds share the same amino acid sequence and pharmacological properties, making Exenatide essentially a commercially available version of exendin-4. []

Insulin Glargine

Compound Description: Insulin glargine is a long-acting insulin analog commonly used in the management of type 2 diabetes. It provides a basal level of insulin, helping to regulate blood glucose levels over an extended period. [, , , , ]

Relevance: Insulin glargine has been frequently studied as a comparator to Exenatide in clinical trials evaluating glycemic control and weight management in individuals with type 2 diabetes. While both treatments effectively lower HbA1c levels, Exenatide often demonstrates advantages in terms of weight loss and reduced hypoglycemia risk. [, , , , ]

Sitagliptin

Compound Description: Sitagliptin is an oral antidiabetic drug classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by increasing the levels of incretin hormones, including GLP-1, by inhibiting their degradation by DPP-4. []

Relevance: Sitagliptin and Exenatide represent two distinct approaches to enhance incretin action in type 2 diabetes. Sitagliptin indirectly increases endogenous GLP-1 levels, while Exenatide directly activates GLP-1 receptors as a GLP-1 analog. Clinical comparisons reveal that Exenatide exhibits a stronger effect on postprandial glucose control and other metabolic parameters. []

Linagliptin

Compound Description: Linagliptin is another DPP-4 inhibitor used as an oral antidiabetic medication. Similar to Sitagliptin, it works by increasing endogenous GLP-1 levels. []

Biphasic Insulin Aspart 70/30

Compound Description: Biphasic insulin aspart 70/30 is a premixed insulin formulation consisting of 70% insulin aspart protamine (long-acting) and 30% insulin aspart (rapid-acting). This combination provides both basal and bolus insulin coverage. []

Source and Classification

Exenatide is derived from the saliva of the Gila monster (Heloderma suspectum), which contains exendin-4, a naturally occurring peptide with similar properties to GLP-1. It belongs to the class of medications known as incretin mimetics, which are designed to enhance the body's own ability to lower blood sugar levels following meals.

Synthesis Analysis

Methods and Technical Details

The synthesis of exenatide primarily employs a solid-phase combination method that integrates both solid-phase and liquid-phase peptide synthesis techniques. This hybrid approach addresses common challenges in traditional solid-phase synthesis, such as low efficiency and high purification costs.

Molecular Structure Analysis

Structure and Data

Exenatide has a molecular formula of C_43H_66N_10O_9S and a molecular weight of approximately 4186.6 g/mol. The structure consists of 39 amino acids, characterized by specific sequences that allow it to bind effectively to GLP-1 receptors.

  • Structural Features: Exenatide features several key structural elements:
    • A disulfide bond that stabilizes its conformation.
    • An amidated C-terminus which enhances its biological activity.

Mass spectrometry confirms the correct molecular weight and structure of synthesized exenatide, ensuring its identity as an effective GLP-1 receptor agonist .

Chemical Reactions Analysis

Reactions and Technical Details

Exenatide undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Peptide Bond Formation: The primary reaction involved in its synthesis is the formation of peptide bonds between amino acids during both solid-phase and liquid-phase synthesis.
  2. Stability Studies: Exenatide's stability has been evaluated under various pH levels and temperatures, revealing that it maintains integrity at acidic conditions but shows degradation at alkaline pH levels .
  3. Degradation Pathways: Studies indicate that exenatide can degrade through hydrolysis or oxidation, particularly when exposed to extreme pH or temperature conditions .
Mechanism of Action

Exenatide functions primarily as an agonist for the GLP-1 receptor, which is predominantly expressed in pancreatic beta cells:

  1. Insulin Secretion: Upon glucose ingestion, exenatide stimulates insulin secretion from beta cells in a glucose-dependent manner.
  2. Glucagon Suppression: It inhibits glucagon secretion from alpha cells, which helps reduce hepatic glucose production.
  3. Gastric Emptying Delay: By slowing gastric emptying, exenatide contributes to increased satiety and reduced food intake.
  4. Neuroprotective Effects: Emerging research suggests potential neuroprotective properties due to its antioxidant effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Exenatide is typically presented as a white to off-white lyophilized powder.
  • Solubility: It is soluble in water but exhibits poor oral bioavailability due to rapid degradation in gastrointestinal conditions.

Chemical Properties

  • Stability Profile: Exenatide shows varying stability depending on environmental factors such as pH and temperature; it is most stable at acidic pH levels .
  • Degradation Kinetics: Research indicates that degradation rates increase significantly at alkaline pH values or elevated temperatures .
Applications

Exenatide has several scientific uses beyond its role as an antidiabetic agent:

  1. Diabetes Management: Primarily used for controlling blood sugar levels in patients with type 2 diabetes.
  2. Imaging Techniques: Modified versions of exenatide have been utilized in radiolabeling for imaging pancreatic beta-cell mass using positron emission tomography (PET) techniques .
  3. Research Tool: Its analogs are employed in research to study GLP-1 receptor biology and develop new therapeutic strategies for metabolic diseases.
Molecular Pharmacology of Exenatide

GLP-1 Receptor Agonism and Structural Homology

Exenatide (synthetic exendin-4) is a 39-amino acid peptide initially isolated from Heloderma suspectum venom. It exhibits 53% sequence homology with human GLP-1(7-36) amide but resists degradation by dipeptidyl peptidase-4 (DPP-4) due to a glycine residue at position 2 instead of alanine. This structural modification extends its plasma half-life to ~3.5 hours versus native GLP-1's 1–2 minutes [3] [5] [9].

Exenatide activates the class B G protein-coupled receptor (GPCR) GLP-1R through a dual binding mechanism:

  • Extracellular Domain (ECD) Engagement: High-affinity interaction with the GLP-1R ECD, particularly primate-specific Trp33, stabilizes the peptide-receptor complex [1] [9].
  • Transmembrane Domain Interaction: The C-terminal region penetrates the receptor's helical bundle (transmembrane helices 1, 2, 3, and 7), inducing conformational changes necessary for G protein recruitment [5] [9].

Cryo-EM studies reveal that exenatide stabilizes an open conformation of the GLP-1R ECD, contrasting with small-molecule agonists (e.g., LY3502970) that bind deeper within the transmembrane bundle without extensive ECD contacts [1] [9].

Table 1: Structural and Functional Comparison of Exenatide and Native GLP-1

PropertyExenatideNative GLP-1
Amino Acid SequenceHGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS-NH₂HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG-NH₂
Homology to Human GLP-153%100%
DPP-4 ResistanceHigh (Gly²)Low (Ala²)
Plasma Half-life~3.5 hours1–2 minutes
Primary Receptor BindingECD + TransmembraneECD + Transmembrane

Intracellular Signaling Pathways in Pancreatic β-Cells

Exenatide binding triggers GLP-1R coupling to stimulatory Gαs proteins, activating adenylate cyclase and elevating intracellular cAMP. This cascade modulates β-cell function through three primary pathways:

  • cAMP/PKA Signaling: Protein kinase A (PKA) phosphorylates voltage-dependent K⁺ and Ca²⁺ channels, enhancing glucose-stimulated insulin secretion (GSIS). PKA also inhibits ATP-sensitive K⁺ channels, depolarizing β-cell membranes and triggering Ca²⁺-dependent exocytosis [5] [6].
  • EPAC2 Activation: Exchange protein activated by cAMP 2 (EPAC2) promotes Rap1-dependent amplification of insulin vesicle docking and fusion. EPAC2 additionally augments cytosolic Ca²⁺ oscillations independent of PKA [5] [6].
  • mTOR/S6K1 Pathway: Chronic exenatide exposure activates mammalian target of rapamycin complex 1 (mTORC1) and ribosomal protein S6 kinase 1 (S6K1), driving β-cell proliferation and insulin biosynthesis. This occurs via insulin receptor substrate 2 (IRS2)-mediated PI3K stimulation [6].

Notably, exenatide demonstrates biased agonism toward G protein activation over β-arrestin recruitment, minimizing receptor internalization and sustaining insulinotropic effects [1] [5].

Table 2: Key Intracellular Signaling Pathways Activated by Exenatide in β-Cells

PathwayKey EffectorsBiological OutcomesTemporal Response
cAMP/PKAAdenylate cyclase, PKAEnhanced GSIS, K⁺/Ca²⁺ channel modulationSeconds to minutes
EPAC2/Rap1EPAC2, Rap1 GTPaseInsulin vesicle priming, Ca²⁺ oscillation amplificationMinutes
mTORC1/S6K1IRS2, PI3K, mTORC1β-cell proliferation, insulin biosynthesisHours to days
PI3K/AktAkt, FOXO1Anti-apoptotic gene expressionHours

Modulation of Incretin Hormone Dynamics in T2DM Pathophysiology

Type 2 diabetes mellitus (T2DM) features a diminished incretin effect—the augmented insulin secretion after oral versus intravenous glucose—primarily due to GIP resistance. Exenatide compensates through:

  • GLP-1 Receptor Hyperresponsiveness: Despite impaired endogenous GLP-1 action in T2DM, exenatide potently stimulates insulin secretion (EC₅₀ = 0.3–1.2 nM) due to higher receptor affinity and resistance to degradation [7] [10].
  • Glucagon Suppression: Exenatide inhibits α-cell glucagon secretion in a glucose-dependent manner, reducing fasting and postprandial hyperglycemia without impairing counter-regulation during hypoglycemia [3] [5].
  • Gastric Emptying Delay: Slowing nutrient transit into the small intestine attenuates postprandial glucose excursions and indirectly modulates endogenous incretin secretion [3] [10].

Acute intravenous GLP-1 infusion in T2DM patients restores 60–80% of the defective incretin effect, demonstrating preserved β-cell responsiveness to pharmacological GLP-1R agonism despite GIP resistance [7] [10].

Table 3: Pathophysiology of Incretin Dysfunction in T2DM and Exenatide's Actions

Pathophysiological DefectExenatide's MechanismMetabolic Outcome
Reduced GIP-induced insulin secretionDirect GLP-1R agonismRestoration of insulinotropic response
Impaired GLP-1 secretion/actionReceptor supersaturationEnhanced cAMP-dependent GSIS
Postprandial hyperglucagonemiaGlucose-dependent α-cell inhibitionReduced hepatic glucose production
Rapid gastric emptyingVagus-mediated gastric motility inhibitionBlunted postprandial glycemia

Cross-Talk with Insulin Resistance and Hepatic Glucose Output

Exenatide improves insulin sensitivity in peripheral tissues through non-insulinotropic mechanisms:

  • Hepatic Insulin Resistance: Exenatide enhances hepatic glucose uptake (HGU) by 10-fold during hyperglycemia and suppresses endogenous glucose production (EGP) by 25–40% via Akt activation. Dynamic PET studies using [¹⁸F]FDG show HGU increases from 23 ± 4 to 232 ± 89 (μmol/min/L)/(μmol/min/kg) during OGTT with exenatide, correlating with reduced Hepatic Insulin Resistance Index (Hep-IR) from 197 ± 28 to 130 ± 37 [4] [8].
  • Adipose Tissue Modulation: Exenatide decreases adipose insulin resistance (Adipo-IR) from 23 ± 4 to 13 ± 3 by enhancing insulin-mediated suppression of lipolysis. This reduces plasma free fatty acids (FFA) by 35%, mitigating FFA-induced hepatic gluconeogenesis [4] [8].
  • Islet Cell Preservation: Chronic exenatide infusion in nonhuman primates increases β-cell relative volume by 2.3-fold, α-cell volume by 1.8-fold, and δ-cell volume by 1.6-fold via enhanced islet cell replication and reduced apoptosis. This remodels islet architecture, improving the insulin secretion/insulin resistance (disposition) index by 2-fold [2].

These effects collectively reduce fasting glucose by 1.5–2.0 mM and HbA1c by 0.8–1.1% in clinical studies [3] [4].

Table 4: Exenatide's Multi-Tissue Effects on Insulin Resistance

TissueKey Metabolic ParameterExenatide's EffectMolecular Mechanism
LiverHepatic glucose uptake (HGU)↑ 10-foldAkt-dependent GLUT2 translocation
Endogenous glucose production (EGP)↓ 25–40%FOXO1 phosphorylation, reduced gluconeogenic enzymes
AdiposeFree fatty acid (FFA) release↓ 35%Enhanced insulin suppression of HSL
Adipose tissue glucose uptake↔ (No significant change)Unaltered GLUT4 activity
Skeletal MuscleGlucose disposal rate (M-value)↑ 1.8-foldAMPK-mediated glucose transport
Pancreasβ-cell relative volume↑ 2.3-foldmTOR/S6K1-dependent proliferation

Properties

CAS Number

141758-74-9

Product Name

Exenatide

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C184H282N50O60S

Molecular Weight

4187 g/mol

InChI

InChI=1S/C184H282N50O60S/c1-16-94(10)147(178(289)213-114(52-58-144(257)258)163(274)218-121(73-101-77-195-105-39-24-23-38-103(101)105)168(279)215-116(68-90(2)3)165(276)205-107(41-26-28-61-186)158(269)219-122(75-134(189)243)154(265)198-79-135(244)196-83-139(248)231-63-30-43-129(231)175(286)225-127(87-238)174(285)223-125(85-236)155(266)200-80-136(245)202-96(12)181(292)233-65-32-45-131(233)183(294)234-66-33-46-132(234)182(293)232-64-31-44-130(232)176(287)222-124(84-235)150(190)261)229-170(281)119(71-99-34-19-17-20-35-99)217-166(277)117(69-91(4)5)214-159(270)108(42-29-62-194-184(191)192)212-177(288)146(93(8)9)228-151(262)95(11)203-156(267)111(49-55-141(251)252)208-161(272)112(50-56-142(253)254)209-162(273)113(51-57-143(255)256)210-164(275)115(59-67-295-15)211-160(271)110(47-53-133(188)242)207-157(268)106(40-25-27-60-185)206-172(283)126(86-237)224-167(278)118(70-92(6)7)216-169(280)123(76-145(259)260)220-173(284)128(88-239)226-180(291)149(98(14)241)230-171(282)120(72-100-36-21-18-22-37-100)221-179(290)148(97(13)240)227-138(247)82-199-153(264)109(48-54-140(249)250)204-137(246)81-197-152(263)104(187)74-102-78-193-89-201-102/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,242)(H2,189,243)(H2,190,261)(H,193,201)(H,196,244)(H,197,263)(H,198,265)(H,199,264)(H,200,266)(H,202,245)(H,203,267)(H,204,246)(H,205,276)(H,206,283)(H,207,268)(H,208,272)(H,209,273)(H,210,275)(H,211,271)(H,212,288)(H,213,289)(H,214,270)(H,215,279)(H,216,280)(H,217,277)(H,218,274)(H,219,269)(H,220,284)(H,221,290)(H,222,287)(H,223,285)(H,224,278)(H,225,286)(H,226,291)(H,227,247)(H,228,262)(H,229,281)(H,230,282)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194)/t94-,95-,96-,97+,98+,104-,106-,107-,108+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-/m0/s1

InChI Key

HTQBXNHDCUEHJF-BIMXJYBVSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N

Solubility

Soluble in DMSO

Synonyms

AC 2993; AC 2993A; AC-2993; AC002993; AC2993; Exenatide acetate; AC2993A; Bydureon; DA 3091; ITCA 650; LY 2148568; LY2148568; PT302;

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC9=CNC=N9)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC9=CNC=N9)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.